molecular formula C18H14O4 B5728382 6-methoxy-3-(4-methylbenzoyl)-4H-chromen-4-one

6-methoxy-3-(4-methylbenzoyl)-4H-chromen-4-one

Cat. No. B5728382
M. Wt: 294.3 g/mol
InChI Key: GXLNVPVQLNVXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-3-(4-methylbenzoyl)-4H-chromen-4-one, also known as Compound A, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of flavonoids and is known for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-methoxy-3-(4-methylbenzoyl)-4H-chromen-4-one A is not fully understood. However, studies have suggested that it exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of several pro-inflammatory genes. It has also been found to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in the signaling pathways that lead to the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
6-methoxy-3-(4-methylbenzoyl)-4H-chromen-4-one A has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the production of prostaglandins, which are involved in the inflammatory response. 6-methoxy-3-(4-methylbenzoyl)-4H-chromen-4-one A has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-methoxy-3-(4-methylbenzoyl)-4H-chromen-4-one A in lab experiments is its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for drug development. Additionally, it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 6-methoxy-3-(4-methylbenzoyl)-4H-chromen-4-one A is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 6-methoxy-3-(4-methylbenzoyl)-4H-chromen-4-one A. One area of interest is the development of novel drug formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 6-methoxy-3-(4-methylbenzoyl)-4H-chromen-4-one A and to identify its molecular targets. Another area of interest is the evaluation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, 6-methoxy-3-(4-methylbenzoyl)-4H-chromen-4-one A is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry. It exhibits anti-inflammatory, anti-cancer, and anti-oxidant properties and has potential therapeutic applications. The synthesis of 6-methoxy-3-(4-methylbenzoyl)-4H-chromen-4-one A involves several steps, and it is relatively easy to synthesize and purify. However, its low solubility in water can make it difficult to administer in vivo. Further research is needed to elucidate its mechanism of action, identify its molecular targets, and evaluate its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of 6-methoxy-3-(4-methylbenzoyl)-4H-chromen-4-one A involves several steps, including the reaction of 4-methylbenzoyl chloride with 6-methoxy-4-hydroxycoumarin in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as a catalyst. The final product is obtained after purification through column chromatography.

Scientific Research Applications

6-methoxy-3-(4-methylbenzoyl)-4H-chromen-4-one A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. Studies have shown that 6-methoxy-3-(4-methylbenzoyl)-4H-chromen-4-one A inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. 6-methoxy-3-(4-methylbenzoyl)-4H-chromen-4-one A has also been shown to scavenge free radicals, thereby reducing oxidative stress.

properties

IUPAC Name

6-methoxy-3-(4-methylbenzoyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-11-3-5-12(6-4-11)17(19)15-10-22-16-8-7-13(21-2)9-14(16)18(15)20/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLNVPVQLNVXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-3-(4-methylbenzoyl)-4H-chromen-4-one

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